Sertraline Salt Solubility Differential
The formation of diastereomeric salts is a cornerstone of industrial chiral resolution. The differential solubility of these salts dictates the yield and purity of the isolated enantiomer. For the antidepressant sertraline, the salt formed with D-tartrate (the salt of (S,S)-Tartaric acid) exhibits a 1.6-fold lower solubility than the salt formed with L-tartrate (the salt of (R,R)-Tartaric acid) [1]. This difference is not trivial; it arises from the formation of non-isostructural phases. The Srt-D-Ta salt crystallizes as a hydrate (P212121) where water molecules bridge the cation and anion, whereas the Srt-L-Ta salt is anhydrous (C2) [1].
| Evidence Dimension | Relative Solubility |
|---|---|
| Target Compound Data | 1.0 (baseline) |
| Comparator Or Baseline | Sertraline L-tartrate salt (derived from (R,R)-tartaric acid) |
| Quantified Difference | The Srt-D-Ta salt is 1.6 times less soluble than the Srt-L-Ta salt. |
| Conditions | Diastereomeric salts of (S,S)-sertraline, characterized by X-ray diffraction and solubility measurements at ambient temperature. |
Why This Matters
A 1.6x solubility difference is a key driver for yield optimization in crystallization-based purification; selecting (S,S)-Tartrate over (R,R)-Tartrate directly impacts the economic efficiency of isolating a target enantiomer.
- [1] Carvalho, P. S., Diniz, L. F., & Ayala, A. P. (2023). Diastereomeric salts of (S,S)-sertraline with L- and D-tartaric acids: an investigation into chiral supramolecular discrimination. CrystEngComm, 25, 1693-1702. View Source
